3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with additional butyl and dimethylbenzyl substituents
Preparation Methods
The synthesis of 3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the benzofuran derivative with suitable reagents, such as amidines or guanidines, under controlled conditions.
Introduction of Substituents: The butyl and dimethylbenzyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran or pyrimidine rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the study.
Comparison with Similar Compounds
Similar compounds to 3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione include other benzofuro[3,2-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their chemical and biological properties. For example:
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a pyrazolo[3,4-d]pyrimidine core instead of a benzofuro[3,2-d]pyrimidine core, leading to different reactivity and applications.
Other benzofuro[3,2-d]pyrimidine derivatives:
The uniqueness of 3-butyl-1-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
HQOXRAHVFQTEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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